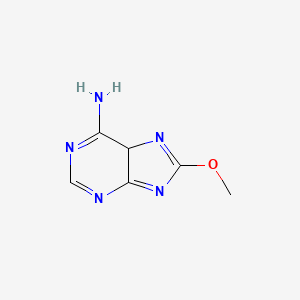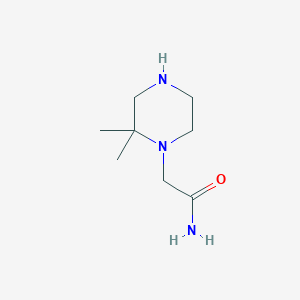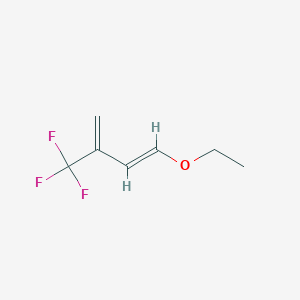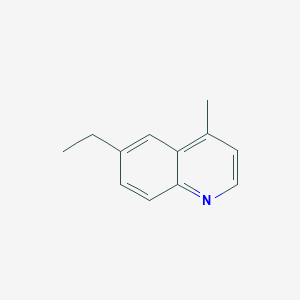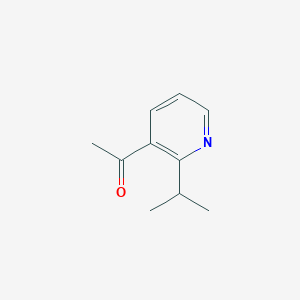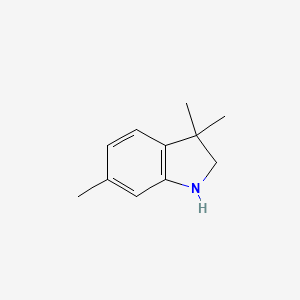
3,3,6-Trimethylindoline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,3,6-Trimethylindoline is a heterocyclic organic compound belonging to the indoline family. It is characterized by the presence of three methyl groups attached to the indoline ring structure. This compound is known for its applications in various fields, including organic synthesis and material science.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,6-Trimethylindoline typically involves the alkylation of indoline derivatives. One common method is the reaction of indoline with methylating agents such as methyl iodide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete methylation.
Industrial Production Methods: Industrial production of this compound often employs continuous flow reactors to optimize yield and efficiency. The process involves the use of high-purity starting materials and precise control of reaction parameters such as temperature, pressure, and reaction time.
化学反応の分析
Types of Reactions: 3,3,6-Trimethylindoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate to form corresponding indole derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield reduced indoline derivatives.
Substitution: Electrophilic substitution reactions are common, where the methyl groups can be replaced by other functional groups using reagents like halogens or sulfonyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.
Major Products Formed:
Oxidation: Indole derivatives.
Reduction: Reduced indoline derivatives.
Substitution: Halogenated or sulfonylated indoline derivatives.
科学的研究の応用
3,3,6-Trimethylindoline has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and dyes.
Biology: Employed in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of advanced materials, including polymers and electronic devices.
作用機序
The mechanism of action of 3,3,6-Trimethylindoline involves its interaction with various molecular targets and pathways. In biological systems, it can act as a ligand for specific receptors, modulating their activity. The compound’s effects are mediated through its ability to form stable complexes with metal ions, which can influence enzymatic reactions and cellular processes.
類似化合物との比較
- 2,3,3-Trimethylindolenine
- 1,3,3-Trimethylindoline
- 3,3,6-Trimethylindole
Comparison: 3,3,6-Trimethylindoline is unique due to its specific methylation pattern, which imparts distinct chemical and physical properties. Compared to 2,3,3-Trimethylindolenine, it has different reactivity and stability profiles. The presence of the methyl group at the 6-position differentiates it from 1,3,3-Trimethylindoline, affecting its electronic distribution and reactivity.
特性
分子式 |
C11H15N |
|---|---|
分子量 |
161.24 g/mol |
IUPAC名 |
3,3,6-trimethyl-1,2-dihydroindole |
InChI |
InChI=1S/C11H15N/c1-8-4-5-9-10(6-8)12-7-11(9,2)3/h4-6,12H,7H2,1-3H3 |
InChIキー |
LWDQCOUTMNIJAR-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C=C1)C(CN2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


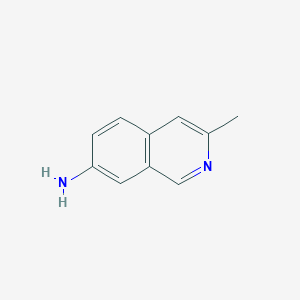



![4-propyl-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine](/img/structure/B11917404.png)
![4-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11917416.png)
